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Abstract

Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like
tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the
management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication
(ITD) mutations. This guide provides a comprehensive technical overview of Quizartinib, from
its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical
and clinical development, and the critical challenge of acquired resistance. We delve into the
causality behind its design, the methodologies for its characterization, and the future directions
for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated
Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML
patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene,
which are associated with a poor prognosis, increased relapse rates, and shorter overall
survival. The most common of these are internal tandem duplication (ITD) mutations in the
juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent
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activation and subsequent downstream signaling that promotes leukemic cell proliferation and
survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been
a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and
sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles,
leading to off-target effects and suboptimal potency against FLT3. This created a clear need for
a more potent and selective FLT3 inhibitor, setting the stage for the development of
Quizartinib.

Discovery and Medicinal Chemistry of Quizartinib
(AC220)

Quizartinib was rationally designed and optimized by Ambit Biosciences to be a highly potent
and selective FLT3 inhibitor. The development process focused on improving upon the
limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and
subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic
properties. This was achieved by removing a carboxamide group and introducing a solubilizing
morpholinoethoxy group, resulting in the final compound, AC220, later named Quizartinib[1].
This medicinal chemistry effort led to a compound with a unique profile of high potency,
selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type Il FLT3
Inhibitor

Quizartinib is a type Il tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize
the inactive conformation of the kinase. This is in contrast to type | inhibitors, which compete
with ATP in the active conformation. By binding to the inactive conformation of the FLT3
receptor, Quizartinib prevents the conformational changes required for its activation and
subsequent autophosphorylation, even in the presence of activating ITD mutations[2].

This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are
critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways
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include:

o STATS Pathway: Constitutive activation of STATS is a hallmark of FLT3-ITD AML and is
crucial for leukemic cell survival and proliferation.

 RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression
and proliferation.

e PIBK/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and
metabolism.

By effectively shutting down these signaling cascades, Quizartinib induces apoptosis and
inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by
Quizartinib
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Caption: FLT3-ITD signaling and its inhibition by Quizartinib.

Preclinical Characterization

Extensive preclinical studies have characterized the potency, selectivity, and efficacy of
Quizartinib.

In Vitro Potency and Selectivity

Quizartinib demonstrates exceptional potency against FLT3-ITD in both biochemical and
cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity
of Quizartinib for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

Compound Target Assay Type Value Reference
o Binding Affinity
Quizartinib FLT3 1.6 nM [4]
(Kd)
S Cellular IC50
Quizartinib FLT3-ITD 0.56 nM [4]
(MV4-11)
o Cellular IC50
Quizartinib FLT3-WT 4.2 nM [5]
(RS4:;11)
Binding Affinity
AC886 FLT3 1.1 nM [6]
(Kd)
Cellular IC50
AC886 FLT3-ITD 0.21 nM [6]
(MV4-11)

A comprehensive kinase screen revealed that Quizartinib has a very narrow target profile, with
significant activity primarily against FLT3 and to a lesser extent, other closely related class Il
receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects
and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models
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In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent
anti-leukemic activity of Quizartinib. Oral administration of Quizartinib at doses as low as 1
mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3]
[8]. At higher doses (10 mg/kg), Quizartinib led to complete tumor regression in a
subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of
Quizartinib on FLT3 kinase activity.

Materials:

Recombinant FLT3 enzyme

e Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
e ATP

e Substrate (e.g., poly(Glu, Tyr) 4:1)

e Quizartinib (serially diluted)

e ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well plates

» Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of Quizartinib in kinase buffer.

In a 384-well plate, add 2.5 pL of the FLT3 enzyme and 2.5 uL of the Quizartinib dilution.

Initiate the kinase reaction by adding 5 pL of a mixture of ATP and substrate.

Incubate the plate at room temperature for 60 minutes.
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e Add 5 pL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room
temperature to deplete the remaining ATP.

e Add 10 pL of Kinase Detection Reagent to each well and incubate for 30 minutes at room
temperature to convert ADP to ATP and generate a luminescent signal.

e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each Quizartinib concentration relative to the vehicle
control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell
viability and proliferation.

Materials:

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Quizartinib (serially diluted)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

Add serial dilutions of Quizartinib to the wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Add 20 pL of MTS reagent to each well and incubate for 1-4 hours.
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» Measure the absorbance at 490 nm using a microplate reader.

o Calculate the percent inhibition of proliferation for each Quizartinib concentration relative to
the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early
marker of apoptosis.

Materials:
o AML cells treated with Quizartinib or vehicle control

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

o Flow cytometer

Procedure:

» Harvest the treated and control cells and wash them with cold PBS.

o Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to 100 uL of the cell suspension.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy

The clinical development of Quizartinib has focused on patients with relapsed/refractory and
newly diagnosed FLT3-ITD positive AML.

Phase | and Il Trials
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Early phase clinical trials demonstrated the single-agent activity of Quizartinib in heavily
pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety
profile[7]. A significant adverse effect noted was QT prolongation, which requires careful

monitoring.

The QUANTUM-First Trial

The pivotal Phase Ill QUANTUM-First trial was a randomized, double-blind, placebo-controlled
study that evaluated the efficacy and safety of Quizartinib in combination with standard
induction and consolidation chemotherapy, and as maintenance therapy in adult patients with
newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically
meaningful improvement in overall survival for patients in the Quizartinib arm compared to the

placebo arm.
) Quizartinib + Placebo + Hazard Ratio
Endpoint p-value
Chemo Chemo (95% ClI)
_ Median not
Overall Survival 12.4 months 0.78 (0.62, 0.98) 0.0324
reached

Based on the positive results of the QUANTUM-First trial, Quizartinib received FDA approval in
July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to Quizartinib

Despite the significant clinical benefit of Quizartinib, the development of resistance is a major
challenge. Resistance mechanisms can be broadly categorized into on-target and off-target

alterations.

On-Target Resistance: Secondary FLT3 Mutations

The most common mechanism of acquired resistance to Quizartinib is the emergence of
secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These
mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its
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active "DFG-in" conformation, which prevents the binding of type Il inhibitors like
Quizartinib[10][11][12].

FLT3 Variant Biochemical IC50 (nM) Fold Change vs. FLT3-ITD
FLT3-WT 4.2 3.8x

FLT3-ITD 11 1.0x

FLT3-D835Y >1000 >909x

FLT3-F691L >1000 >909x

Data compiled from multiple sources indicating significant resistance for D835Y and F691L
mutations.[13]

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that
bypass the need for FLT3 signaling. Key bypass pathways implicated in Quizartinib resistance
include:

o AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine
kinase, can confer resistance to Quizartinib by activating downstream pro-survival
pathways, often driven by the bone marrow microenvironment[14][15][16].

» PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been
shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting
apoptosis[17][18][19].

Workflow for Investigating Quizartinib Resistance
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Caption: Experimental workflow to investigate mechanisms of Quizartinib resistance.

Future Directions and Conclusion
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Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive
AML. Its high potency and selectivity have translated into improved clinical outcomes. However,
the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome Quizartinib resistance include:

» Combination Therapies: Combining Quizartinib with other targeted agents, such as
inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like
BCL-2 inhibitors (e.g., venetoclax).

o Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that
can overcome resistance mutations, such as gilteritinib (a type | inhibitor active against both
ITD and TKD mutations), is a promising avenue.

o Dynamic Treatment Strategies: Implementing strategies that involve sequential or
intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

In conclusion, the story of Quizartinib's discovery and development is a testament to the
power of rational drug design in an era of personalized medicine. While challenges remain,
Quizartinib has provided a valuable therapeutic option for a high-risk patient population and
serves as a foundation for future innovations in the treatment of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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